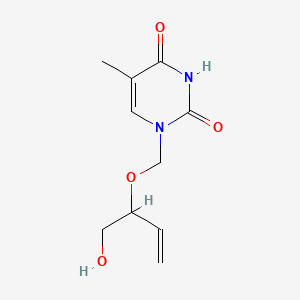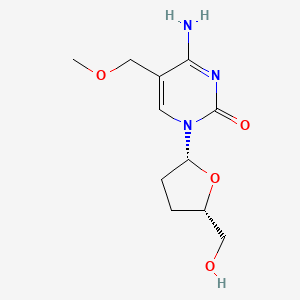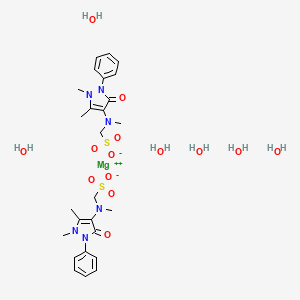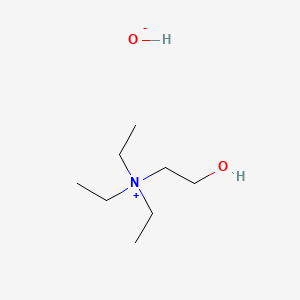
Triethylcholine hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylcholine hydroxide is a quaternary ammonium compound with the chemical formula
C8H21NO2
. It is known for its ability to mimic choline and interfere with the synthesis of acetylcholine, a crucial neurotransmitter in the nervous system. This interference can lead to neuromuscular weakness and other physiological effects .Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylcholine hydroxide can be synthesized through the alkylation of choline or its derivatives. One common method involves the reaction of triethylamine with ethylene oxide, followed by quaternization with methyl iodide and subsequent ion exchange to form the hydroxide salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction of Triethylamine with Ethylene Oxide: This step forms the intermediate triethylcholine.
Quaternization: The intermediate is then quaternized using methyl iodide.
Ion Exchange: The final step involves ion exchange to replace the iodide ion with a hydroxide ion, resulting in this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Triethylcholine hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and other anions can react with this compound under mild conditions.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Triethylcholine hydroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: It serves as a tool to study cholinergic transmission and neuromuscular function.
Medicine: Research on this compound helps in understanding diseases like myasthenia gravis and other neuromuscular disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
Triethylcholine hydroxide exerts its effects by mimicking choline and interfering with the synthesis of acetylcholine at presynaptic nerve endings. This interference leads to a reduction in acetylcholine levels, causing neuromuscular weakness and other autonomic symptoms. The compound’s mechanism involves binding to choline transporters and inhibiting the enzyme choline acetyltransferase, which is responsible for acetylcholine synthesis .
Vergleich Mit ähnlichen Verbindungen
Choline Hydroxide: Similar in structure but with different functional groups.
Tetraethylammonium Hydroxide: Another quaternary ammonium compound with distinct properties.
Hemicholinium-3: A compound that also inhibits choline uptake but with a different mechanism.
Uniqueness: Triethylcholine hydroxide is unique due to its specific ability to mimic choline and selectively interfere with acetylcholine synthesis, making it a valuable tool in neuromuscular research and a potential therapeutic agent for certain disorders.
Eigenschaften
CAS-Nummer |
3651-90-9 |
|---|---|
Molekularformel |
C8H21NO2 |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
triethyl(2-hydroxyethyl)azanium;hydroxide |
InChI |
InChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
GRNRCQKEBXQLAA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCO.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




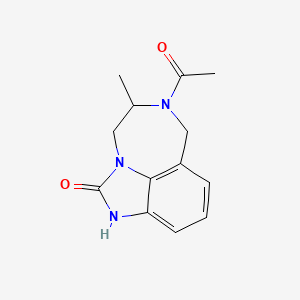
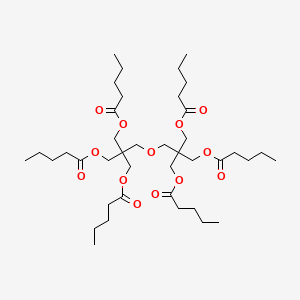
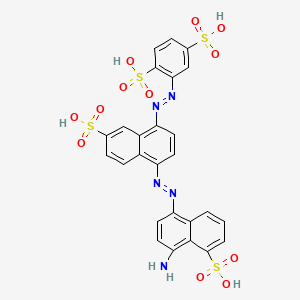
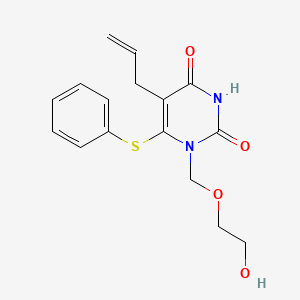
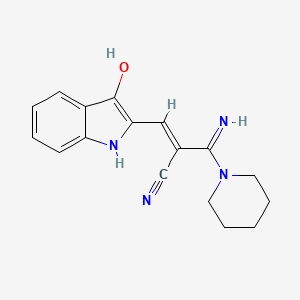
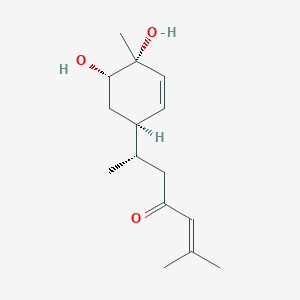
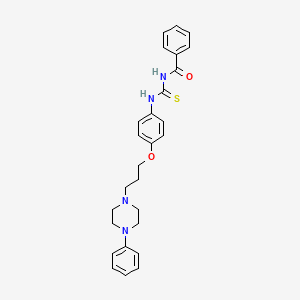
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
